N'-(3-chloro-4-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
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Overview
Description
N'-(3-chloro-4-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a 3-chloro-4-fluorophenyl group, a morpholino group, and a thiophen-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-chloro-4-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of the 3-chloro-4-fluoroaniline intermediate: This step involves the reaction of 3-chloro-4-fluoronitrobenzene with a reducing agent such as iron powder in the presence of hydrochloric acid to yield 3-chloro-4-fluoroaniline.
Preparation of the morpholino intermediate: Morpholine is reacted with an appropriate alkylating agent to introduce the morpholino group.
Coupling of intermediates: The 3-chloro-4-fluoroaniline intermediate is coupled with the morpholino intermediate using a coupling reagent such as oxalyl chloride to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N'-(3-chloro-4-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with new functional groups replacing chlorine or fluorine.
Scientific Research Applications
N'-(3-chloro-4-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N'-(3-chloro-4-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chloro-4-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide
- N1-(3-chloro-4-fluorophenyl)-N2-(2-thiophen-3-yl)ethyl)oxalamide
- N1-(3-chloro-4-fluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
Uniqueness
N'-(3-chloro-4-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide stands out due to the presence of both morpholino and thiophen-3-yl groups, which confer unique chemical properties and potential biological activities. The combination of these functional groups enhances its versatility and effectiveness in various applications compared to similar compounds.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O3S/c19-14-9-13(1-2-15(14)20)22-18(25)17(24)21-10-16(12-3-8-27-11-12)23-4-6-26-7-5-23/h1-3,8-9,11,16H,4-7,10H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXLKDFNVJJNFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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